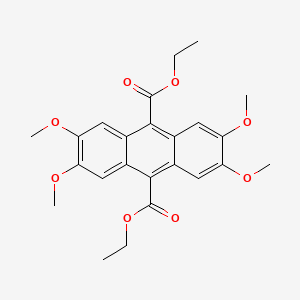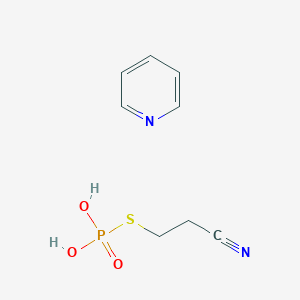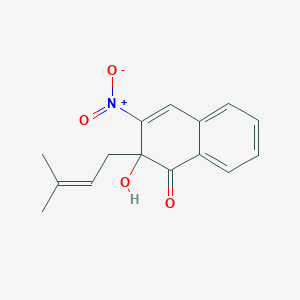
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one is a complex organic compound with a unique structure that includes a naphthalene ring substituted with hydroxy, nitro, and methylbutenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the nitration of a naphthalene derivative followed by the introduction of the hydroxy and methylbutenyl groups through specific reaction conditions. The nitration process often requires concentrated nitric acid and sulfuric acid as catalysts, while the subsequent steps may involve the use of reagents such as sodium hydroxide and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of strong acids and other hazardous chemicals.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride.
Substitution: Electrophiles such as halogens or sulfonic acids.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one.
Reduction: Formation of 2-hydroxy-2-(3-methylbut-2-en-1-yl)-3-aminonaphthalen-1(2H)-one.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学的研究の応用
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-nitronaphthalene: Lacks the methylbutenyl group, making it less complex.
2-Hydroxy-2-(3-methylbut-2-en-1-yl)naphthalene: Lacks the nitro group, affecting its reactivity.
3-Nitro-2-(3-methylbut-2-en-1-yl)naphthalene: Lacks the hydroxy group, altering its chemical properties.
Uniqueness
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one is unique due to the presence of all three functional groups (hydroxy, nitro, and methylbutenyl) on the naphthalene ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
89510-50-9 |
|---|---|
分子式 |
C15H15NO4 |
分子量 |
273.28 g/mol |
IUPAC名 |
2-hydroxy-2-(3-methylbut-2-enyl)-3-nitronaphthalen-1-one |
InChI |
InChI=1S/C15H15NO4/c1-10(2)7-8-15(18)13(16(19)20)9-11-5-3-4-6-12(11)14(15)17/h3-7,9,18H,8H2,1-2H3 |
InChIキー |
GEFSOFPGEPDYMO-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1(C(=CC2=CC=CC=C2C1=O)[N+](=O)[O-])O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)



![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)
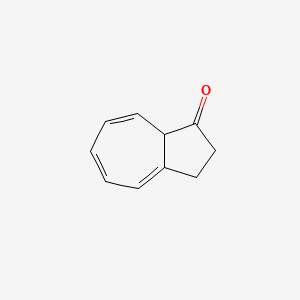


![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
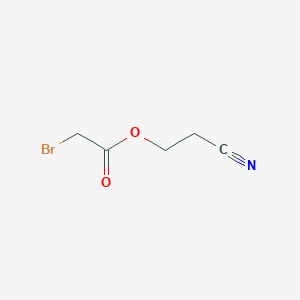
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
